molecular formula C33H24O10 B1680922 Sciadopitysin CAS No. 521-34-6

Sciadopitysin

Cat. No.: B1680922
CAS No.: 521-34-6
M. Wt: 580.5 g/mol
InChI Key: YCXRBCHEOFVYEN-UHFFFAOYSA-N
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Description

Sciadopitysin is a biflavonoid compound predominantly found in the leaves of Ginkgo biloba. It is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound has garnered significant attention in scientific research due to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Sciadopitysin interacts with various enzymes and proteins. For instance, it has been found to inhibit the activation of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . It also reduces the expression of c-Fos and NFATc1, thereby inhibiting the generation of osteoclasts induced by RANKL .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells. In hepatocellular carcinoma (HCC) cells, it induces mitochondrion-dependent apoptosis, arrests the cell cycle in the G0/G1 phase, and inhibits cell migration by regulating the reactive oxygen species (ROS)-mediated signaling pathway . In glioblastoma cells, it promotes apoptosis by inhibiting HSP90a and AKT1 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It regulates the MAPK/STAT3/NF-κB signaling pathway to induce mitochondrion-dependent apoptosis in HepG2 cells . It also arrests the G0/G1 phase cell cycle via the AKT/p21/p27/CDK/Cyclin signaling pathway . Furthermore, it inhibits cell motility and invasion through the AKT/GSK-3β/vimentin/β-catenin signaling pathway .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it’s known that the compound has shown significant effects on cells after 72 hours of treatment .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to regulate the MAPK/STAT3/NF-κB signaling pathway

Preparation Methods

Sciadopitysin can be extracted from Ginkgo biloba leaves using various methods. The most common extraction techniques include solvent-based extraction with ethanol, enzyme-assisted extraction, ultrasound-assisted extraction, and mechanical-assisted extraction . These methods vary in efficiency, with enzyme-assisted and mechanical-assisted extractions showing higher yields in shorter durations.

Chemical Reactions Analysis

Sciadopitysin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Sciadopitysin is part of a group of biflavonoids found in Ginkgo biloba, which includes:

  • Amentoflavone
  • Bilobetin
  • Ginkgetin
  • Isoginkgetin

Compared to these compounds, this compound is unique due to its higher prevalence in Ginkgo biloba leaves and its potent pharmacological activities . Each of these biflavonoids has distinct biological activities, but this compound stands out for its comprehensive therapeutic potential.

Properties

IUPAC Name

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-15,34-36H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXRBCHEOFVYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200096
Record name Sciadopitysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-34-6
Record name Sciadopitysin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sciadopitysin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sciadopitysin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Sciadopitysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.557
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Record name SCIADOPITYSIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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